5-Benzylmorpholin-3-one

Vue d'ensemble

Description

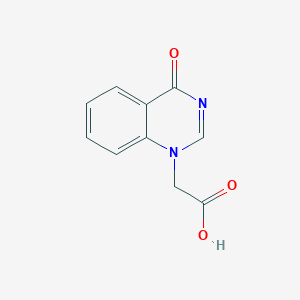

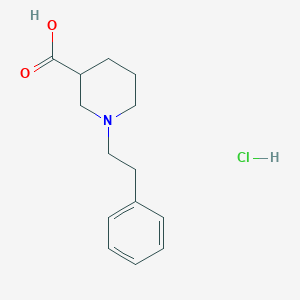

5-Benzylmorpholin-3-one is an organic compound that has attracted scientific attention due to its properties and potential applications in various fields of research and industry. It is also known as ®-5-Benzylmorpholin-3-one .

Synthesis Analysis

The synthesis of this compound involves the preparation of N-Boc-(S)-5-phenyl- and N-Boc-(S)-5-benzylmorpholin-3-one from L-phenylglycine and L-phenylalanine methyl esters . This process is followed by the formation of the corresponding 1,1-bisphosphonates .Molecular Structure Analysis

The molecular formula of this compound is C11H13NO2 . The structure of this compound includes a morpholinone ring with a benzyl group attached .Applications De Recherche Scientifique

Anticancer and Antibacterial Agents

- Eco-Sustainable Synthesis : Derivatives of 2-phenyl 1,3-benzodioxole, related to 5-Benzylmorpholin-3-one, were synthesized using eco-friendly methods. These derivatives demonstrated significant anticancer and antibacterial potency, surpassing standard reference compounds. Their DNA binding capacity was also notable, suggesting potential applications in targeted therapies (Gupta et al., 2016).

Polymer Synthesis

- Ring-Opening Polymerization : A monomer similar to this compound was synthesized from l-phenylalanine. This led to the creation of poly(ester amide) homopolymers with potential applications in drug delivery, especially for hydrophobic drugs with aromatic moieties (Göppert et al., 2022).

Synthesis of Novel Compounds

- Diastereoselective Synthesis : The synthesis of 5-substituted morpholine-3-phosphonic acids involved this compound derivatives. These compounds have potential applications in various chemical and pharmaceutical contexts (Bonilla-Landa et al., 2014).

Medicinal Chemistry

- Drug Design and Synthesis : Studies involving compounds structurally related to this compound have demonstrated potential in the design of new drugs, particularly in addressing diseases such as asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Computational and Structural Analysis

- Molecular Docking and Computational Studies : Research has been conducted on novel molecular hybrids and derivatives, involving computational and docking studies. These studies contribute to understanding the interaction of such compounds with biological receptors, which is crucial for drug development (Krishnan & Thanikachalam, 2021).

Safety and Hazards

Orientations Futures

5-Benzylmorpholin-3-one has potential applications in various fields of research and industry. A recent study has focused on the development of a morpholin-3-one derivative with an improved kinetic profile for imaging MAGL in the brain . This suggests that this compound and its derivatives could have significant future applications in medical imaging and other areas of research.

Mécanisme D'action

Target of Action

Morpholine-modified agents, which include 5-benzylmorpholin-3-one, have been studied for their antibacterial mechanisms . These agents have shown promising results against Staphylococcus aureus infection .

Mode of Action

Morpholine-modified agents have been found to destroy the bacterial membrane and induce ros production in bacteria . This suggests that this compound might interact with its targets in a similar manner, leading to bacterial cell death.

Biochemical Pathways

Morpholine-modified agents have been found to affect multiple antibacterial mechanisms

Result of Action

Morpholine-modified agents have been found to exhibit excellent bactericidal efficacy and can overcome bacterial resistance . They efficiently remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Propriétés

IUPAC Name |

5-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFDUZBGQDAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3078438.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)

![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)

![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)